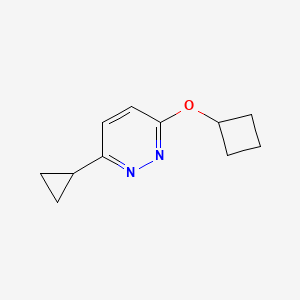

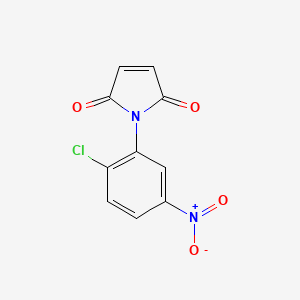

3-Cyclobutoxy-6-cyclopropylpyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It may include starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications

Synthesis and Structure-Activity Relationships

Research on compounds similar to 3-Cyclobutoxy-6-cyclopropylpyridazine, such as quinolone and naphthyridine derivatives, has shown their significant antibacterial activity against Gram-negative organisms. The structure-activity relationship studies have highlighted the importance of side chains and substituents in enhancing the in vitro activities of these compounds (Sanchez et al., 1988) Quinolone antibacterial agents.

Electrophilic Aminations with Oxaziridines

Oxaziridine derivatives, related to the chemical structure of interest, have been utilized for electrophilic aminations, leading to the synthesis of various biologically relevant compounds including azines, hydrazines, and aminodicarboxylic derivatives. This methodology opens avenues for the development of new drugs and bioactive molecules (Andreae & Schmitz, 1991) ELECTROPHILIC AMINATIONS WITH OXAZIRIDINES.

Antioxidant Activity Studies

Research involving unsaturated ring-fused 1,3-heterocycles, akin to 3-Cyclobutoxy-6-cyclopropylpyridazine, has demonstrated potential pharmacological applications due to their antioxidant properties. These compounds exhibit significant in vitro and ex vivo antioxidant activity, suggesting their potential as sources of biologically active compounds with health benefits (Firpo et al., 2019) Evaluation of the Antioxidant Activity of Cis/Trans-N-Phenyl-1,4,4a,5,8,8a-Hexahydro-3,1-Benzoxazin-2-Imines.

Photochemistry and Photolysis Studies

Photolysis studies of compounds structurally related to 3-Cyclobutoxy-6-cyclopropylpyridazine, such as tetrazolo[1,5-b]pyridazines, have provided insights into the formation of various organic compounds through photochemical reactions. This research contributes to the understanding of photochemical transformations in organic synthesis (Tsuchiya, Arai & Igeta, 1973) Photochemistry. X. Photolysis of Tetrazolo [1, 5-b] pyridazines.

Mechanism of Action

Target of Action

The primary target of 3-Cyclobutoxy-6-cyclopropylpyridazine is the Histamine H3 receptor (H3R) . This receptor is a G protein-coupled receptor mainly expressed in the central nervous system (CNS) and plays a key modulatory role for several neurotransmitters . It acts as an autoreceptor on histaminergic neurons, inhibiting the release and synthesis of histamine .

Mode of Action

3-Cyclobutoxy-6-cyclopropylpyridazine interacts with its target, the H3R, by binding to it. The compound’s structure contains a 3-cyclobutoxy linker, which connects an aromatic moiety and a basic amine . This linker has been rigidified, which has proven successful in increasing the affinity of the compound for the H3R .

Biochemical Pathways

It is known that the h3r plays a crucial role in the regulation of neurotransmitter release, including histamine, acetylcholine, dopamine, and norepinephrine . Therefore, it can be inferred that the compound may affect these neurotransmitter systems.

Pharmacokinetics

The 3-cyclobutoxy linker in the compound is a novel and versatile constraint of the classical 3-propoxy linker, which has been shown to improve the pharmacokinetic properties of similar compounds .

Result of Action

The result of the action of 3-Cyclobutoxy-6-cyclopropylpyridazine is an increase in the affinity for the H3R compared to non-constrained counterparts . This increased affinity could potentially lead to more effective modulation of neurotransmitter release, thereby affecting various physiological functions.

Action Environment

The action environment of 3-Cyclobutoxy-6-cyclopropylpyridazine is primarily the central nervous system, where the H3R is predominantly expressed . Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-cyclobutyloxy-6-cyclopropylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-9(3-1)14-11-7-6-10(12-13-11)8-4-5-8/h6-9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWOOEZVERZQSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NN=C(C=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

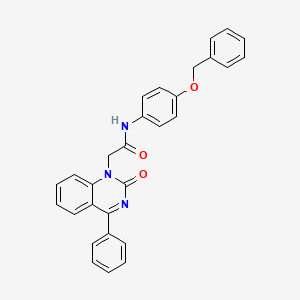

![9-(4-bromophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2986859.png)

![1-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2986861.png)

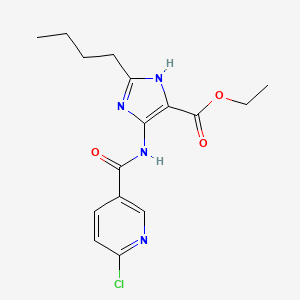

![2-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986870.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986872.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one](/img/structure/B2986873.png)

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine](/img/structure/B2986874.png)

![(2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2986877.png)

![2-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2986880.png)

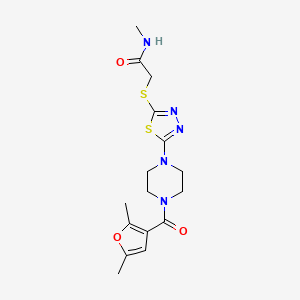

![1-[4-(Ethoxycarbonyl)piperidin-1-yl]-1-oxopropan-2-yl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2986881.png)